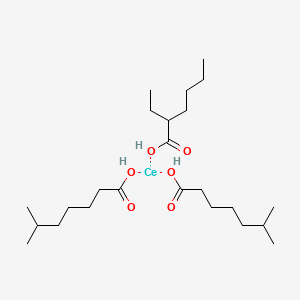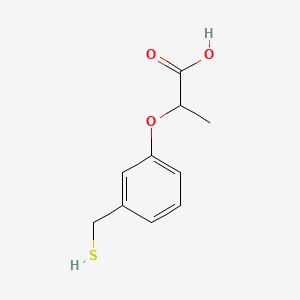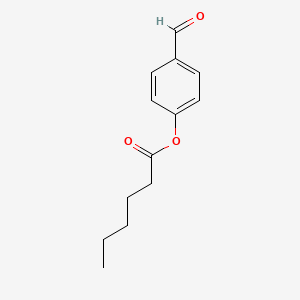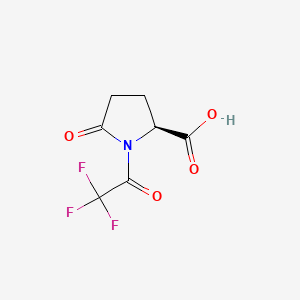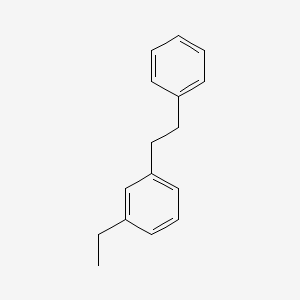
Ethyl hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C24H44O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by an octadecenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with ethanol and octadecenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time, ensures the consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted esters or ethers
Applications De Recherche Scientifique
Ethyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of ethyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl hydrogen 2-octadecenylsuccinate can be compared with other similar compounds such as:
Ethyl hydrogen succinate: Lacks the octadecenyl group, making it less hydrophobic.
Octadecenyl succinate: Lacks the ethyl group, affecting its solubility and reactivity.
Ethyl octadecenyl succinate: Contains both ethyl and octadecenyl groups but in different positions, leading to variations in chemical properties .
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
93882-69-0 |
|---|---|
Formule moléculaire |
C24H44O4 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(E)-2-(2-ethoxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)27)21-23(25)28-4-2/h18-19,22H,3-17,20-21H2,1-2H3,(H,26,27)/b19-18+ |
Clé InChI |
OVVSAGZUERWKOI-VHEBQXMUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


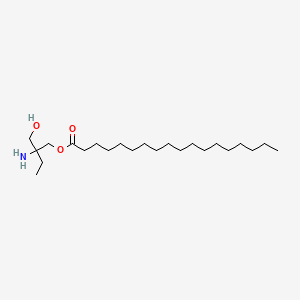

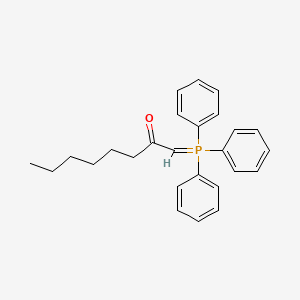

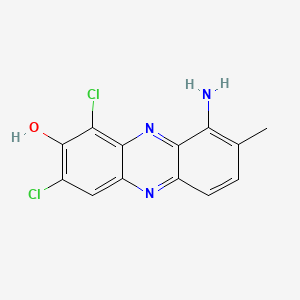
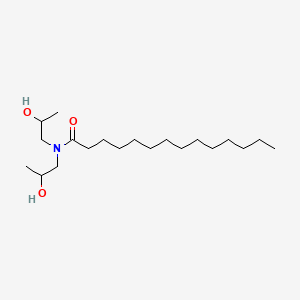
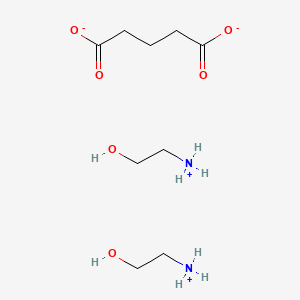
![1,2-Dimethyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B12648761.png)
